molecular formula C20H18N2O5 B236292 N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide

N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide

货号 B236292
分子量: 366.4 g/mol
InChI 键: QGPJSBQGMMNEIC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of B-cell malignancies. It has been developed by Takeda Pharmaceutical Company Limited and is currently in Phase 1 clinical trials.

作用机制

N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide is a selective inhibitor of BTK, which is a key mediator of B-cell receptor signaling. BTK is required for the activation of downstream signaling pathways that promote B-cell survival and proliferation. Inhibition of BTK by N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide leads to the inhibition of downstream signaling pathways, resulting in the inhibition of B-cell survival and proliferation.
Biochemical and Physiological Effects:
N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide has been shown to inhibit the growth and survival of B-cells in preclinical studies. It has also been shown to inhibit the activation of downstream signaling pathways that promote B-cell survival and proliferation. In addition, N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide has been shown to induce apoptosis (programmed cell death) in B-cells. These effects suggest that N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide has potential as a therapeutic agent for the treatment of B-cell malignancies.

实验室实验的优点和局限性

The advantages of using N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide in lab experiments include its selectivity for BTK, its ability to inhibit downstream signaling pathways, and its potential as a therapeutic agent for the treatment of B-cell malignancies. The limitations of using N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide in lab experiments include its limited availability, its potential toxicity, and the need for further studies to determine its efficacy and safety in humans.

未来方向

There are several future directions for the development of N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide. These include:
1. Further preclinical studies to determine the efficacy and safety of N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide in animal models of B-cell malignancies.
2. Phase 1 clinical trials to determine the safety and pharmacokinetics of N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide in humans.
3. Phase 2 clinical trials to determine the efficacy of N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide in patients with B-cell malignancies.
4. Combination studies to determine the efficacy of N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide in combination with other agents, such as monoclonal antibodies or chemotherapy.
5. Development of biomarkers to predict response to N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide.
Conclusion:
N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of B-cell malignancies. Its selectivity for BTK and ability to inhibit downstream signaling pathways make it a promising therapeutic agent. However, further studies are needed to determine its efficacy and safety in humans.

合成方法

The synthesis of N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide involves the reaction of 2,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-aminophenylboronic acid to form the benzamide intermediate. The final step involves the reaction of the benzamide intermediate with furfurylamine to form N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide.

科学研究应用

N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide has shown promising results in preclinical studies for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). It has been shown to inhibit the growth and survival of B-cells by targeting the Bruton's tyrosine kinase (BTK) pathway. BTK is a key mediator of B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies.

属性

产品名称

N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide

分子式

C20H18N2O5

分子量

366.4 g/mol

IUPAC 名称

N-[3-[(2,4-dimethoxybenzoyl)amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C20H18N2O5/c1-25-15-8-9-16(18(12-15)26-2)19(23)21-13-5-3-6-14(11-13)22-20(24)17-7-4-10-27-17/h3-12H,1-2H3,(H,21,23)(H,22,24)

InChI 键

QGPJSBQGMMNEIC-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3)OC

规范 SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。